molecular formula C20H28O5 B15286609 11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid

11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid

Cat. No.: B15286609
M. Wt: 348.4 g/mol
InChI Key: XNZSRYSTBKQWGZ-UHFFFAOYSA-N
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Description

The compound 11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid is a steroidal derivative featuring a cyclopenta[a]phenanthrene core. Key structural attributes include:

  • Hydroxyl groups at positions 11 and 16.
  • Methyl groups at positions 10 and 12.
  • A 3-oxo (ketone) group.
  • A 17-carboxylic acid moiety, distinguishing it from ester or acetylated derivatives.

This structure is closely related to corticosteroids, such as hydrocortisone (), but differs in the substitution at position 17 (carboxylic acid vs. acetyl or hydroxyl groups) . Its molecular weight, inferred from analogs in and , is approximately 362.46 g/mol (C₂₁H₃₀O₅), though exact values may vary with stereochemistry .

Properties

IUPAC Name

11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZSRYSTBKQWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation, oxidation, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in regulating various biological processes, including inflammation and immune response.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products

Mechanism of Action

The mechanism of action of 11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid involves binding to specific receptors in target cells. This binding triggers a cascade of molecular events that regulate gene expression and protein synthesis, ultimately leading to the compound’s biological effects. The molecular targets and pathways involved include the glucocorticoid receptor and various signaling pathways related to inflammation and immune response .

Comparison with Similar Compounds

Functional Group Variations at Position 17

The 17-position is critical for pharmacological activity. Key derivatives include:

Compound Name Substituent at C17 Molecular Weight (g/mol) Key Properties Source
Target Compound Carboxylic acid ~362.46 Enhanced water solubility; potential for ionic interactions
(8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-...phenanthren-11-yl acetate () Acetyl + acetate ester 372.50 Lipophilic; slower metabolic clearance
Hydrocortisone () 2-Hydroxyacetyl 362.46 Anti-inflammatory; corticosteroid activity
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-...phenanthrene-17-carboxylic acid () Carboxylic acid + fluorine N/A Increased potency due to fluorine substitution

Key Insight : The carboxylic acid group improves solubility compared to acetyl/ester derivatives but may reduce membrane permeability. Fluorinated analogs () show enhanced receptor binding .

Stereochemical and Methylation Differences

Stereochemistry and methylation patterns influence receptor affinity and metabolic stability:

Compound Name Methyl Groups Stereochemistry Pharmacological Role Source
Target Compound C10, C13-methyl (8S,9S,10R,13S,14S,17R) Potential glucocorticoid activity
Lentaron (4-Hydroxyandrost-4-ene-3,17-dione, ) C10, C13-methyl (8R,9S,10R,13S,14S) Aromatase inhibitor; anticancer
Anabo (17α-Methylandrostan-17β-ol-3-one, ) C17α-methyl (5S,8R,9S,10S,13S,14S,17S) Anabolic steroid; androgen receptor agonist

Key Insight : Methylation at C10/C13 (common in corticosteroids) supports glucocorticoid activity, while C17α-methylation (Anabo) enhances oral bioavailability but increases hepatotoxicity risk .

Pharmacologically Active Derivatives

Several analogs have documented therapeutic applications:

Compound Name Activity Mechanism of Action Clinical Use Source
Hydrocortisone () Anti-inflammatory Binds glucocorticoid receptor; inhibits cytokines Inflammation, allergies
Tetracycline () Antibacterial Inhibits bacterial protein synthesis Infections
(3R,5S,6S,8S,9S,10R,13S,14S,17S)-6-Hydroxy-...phenanthren-3-yl acetate () Estrogenic/NR modulation Binds nuclear receptors Hormone therapy (hypothetical)

Key Insight : The target compound’s carboxylic acid may limit blood-brain barrier penetration compared to hydrocortisone’s acetyl group, restricting central nervous system applications .

Research Findings and Data Gaps

  • Synthesis : The target compound is synthesized via oxy-alkynylation reactions (), yielding high-purity products (88% yield) .
  • Stability : Acetylated derivatives () exhibit greater stability in acidic conditions compared to carboxylic acids .
  • Biological Data: Limited pharmacokinetic data exist for the target compound. Hydrocortisone analogs () suggest dose-dependent efficacy in inflammation models .

Q & A

Q. How can the structural configuration of this compound be confirmed using spectroscopic methods?

Answer: The compound's stereochemistry and functional groups can be resolved via nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, to analyze proton coupling patterns and carbon environments. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways. For crystalline derivatives, X-ray diffraction (XRD) provides definitive stereochemical assignments, as demonstrated in crystallographic studies of related cyclopenta[a]phenanthrene derivatives . Cross-referencing with NIST Chemistry WebBook data ensures accuracy in spectral interpretation .

Q. What synthetic routes are recommended for preparing derivatives of this compound?

Answer: Common strategies include regioselective hydroxylation or esterification at the C17-carboxylic acid group. For example, acetylation using acetic anhydride under basic conditions (e.g., pyridine) modifies the hydroxyl groups, while palladium-catalyzed cross-coupling reactions enable functionalization of the cyclopenta[a]phenanthrene core . Protective groups (e.g., tert-butyldimethylsilyl ethers) may be required to prevent side reactions during multi-step syntheses .

Q. What safety precautions are essential when handling this compound?

Answer: Due to limited toxicological data, assume acute toxicity and carcinogenic potential (IARC Class 1/2A/2B). Use nitrile gloves, fume hoods, and respiratory protection (NIOSH-certified N95 masks) to minimize inhalation or dermal exposure. Avoid aqueous discharge; neutralize waste with activated carbon or specialized absorbents .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) be resolved?

Answer: Discrepancies often arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to assess purity. Solubility studies in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) should be conducted under controlled humidity and temperature. Compare results with NIST Standard Reference Data and PubChem entries to validate findings .

Q. What experimental designs are optimal for studying the compound's stability under varying pH conditions?

Answer: Use accelerated stability testing in buffered solutions (pH 1–13) at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC-UV or LC-MS to quantify hydrolysis or oxidation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Note that the 3-oxo group and hydroxyl moieties are prone to keto-enol tautomerism and acid-catalyzed decomposition .

Q. How can conflicting bioactivity data in literature be addressed?

Answer: Contradictions may stem from assay variability (e.g., cell line selection, solvent effects). Standardize protocols using reference compounds (e.g., dexamethasone for glucocorticoid receptor assays) and validate with orthogonal assays (e.g., SPR binding vs. luciferase reporter systems). Meta-analyses of structure-activity relationships (SAR) across analogs can clarify mechanistic outliers .

Q. What advanced techniques characterize the compound's interactions with biological targets?

Answer: Surface plasmon resonance (SPR) quantifies binding affinity (KDK_D) to receptors like glucocorticoid or androgen receptors. Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes, while cryo-EM or X-ray co-crystallography provides atomic-resolution insights. Synchrotron radiation may enhance diffraction quality for low-abundance complexes .

Data Contradiction Analysis

Q. Why do computational predictions of logP (octanol-water partition coefficient) conflict with experimental values?

Answer: Computational tools (e.g., ChemAxon, ACD/Labs) often misestimate logP for polycyclic structures due to intramolecular hydrogen bonding and conformational rigidity. Validate experimentally using the shake-flask method with UV/Vis quantification. Adjust predictions by incorporating solvent-accessible surface area (SASA) calculations from MD simulations .

Methodological Tables

Parameter Recommended Method Reference
Structural Elucidation1H^{1}\text{H}-NMR, XRD
Stability TestingHPLC-UV, LC-MS
Binding AffinitySPR, ITC
logP DeterminationShake-Flask with UV/Vis

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